2-Acetamido-4-mercaptobutanoic acid hydrazide
Overview
Description
2-Acetamido-4-mercaptobutanoic acid hydrazide, also known as AMBH, is a compound with the molecular formula C6H13N3O2S . It is a non-fluorescent, heterobifunctional thiolation crosslinker for cell surface .
Molecular Structure Analysis
The molecular weight of this compound is 191.25 g/mol . The IUPAC name is N-(1-hydrazinyl-1-oxo-4-sulfanylbutan-2-yl)acetamide . The InChI is 1S/C6H13N3O2S/c1-4(10)8-5(2-3-12)6(11)9-7/h5,12H,2-3,7H2,1H3,(H,8,10)(H,9,11) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 191.25 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass is 191.07284784 g/mol . The topological polar surface area is 85.2 Ų . The heavy atom count is 12 .Scientific Research Applications
Acetaminophen Metabolism
2-Acetamido-4-mercaptobutanoic acid hydrazide is a metabolite in the biochemical pathway of drugs like acetaminophen. A study demonstrated the high-resolution liquid chromatography of acetaminophen metabolism, identifying various metabolites and their urinary and serum concentrations over time (Mrochek et al., 1974). The study's analytical prowess in isolating and quantifying these metabolites is crucial for understanding drug metabolism and potential toxicities.
Pathophysiological Implications
The compound has been noted in clinical contexts, such as in patients with severe mental defects associated with aspartylglycosaminuria. The enzyme responsible for hydrolyzing compounds similar to this compound is lacking in certain clinical conditions, leading to abnormal excretions and contributing to the disease pathology (Pollitt et al., 1968).
Therapeutic Applications and Interactions
While not directly about this compound, studies on drugs metabolized similarly provide insights into potential therapeutic applications and interactions. For instance, the metabolism of isoniazid, a drug undergoing similar pathways, has been extensively studied to understand its interactions and side effects, which could be extrapolated or considered in the study of this compound's pharmacodynamics and pharmacokinetics (Youssefi, 1992).
Biochemical Studies and Experimental Models
Biochemical and experimental studies on compounds structurally similar or within the same metabolic pathway provide insights into this compound's potential role and behavior in biological systems. Studies involving paracetamol, for example, help in understanding the metabolic pathways and potential reactive intermediates that might be relevant to this compound (Trettin et al., 2014).
Properties
IUPAC Name |
N-(1-hydrazinyl-1-oxo-4-sulfanylbutan-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c1-4(10)8-5(2-3-12)6(11)9-7/h5,12H,2-3,7H2,1H3,(H,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMPEIJSRPNMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376315 | |
Record name | 2-ACETAMIDO-4-MERCAPTOBUTANOIC ACID HYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77076-41-6 | |
Record name | 2-ACETAMIDO-4-MERCAPTOBUTANOIC ACID HYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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